molecular formula C12H16O4 B14394385 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one CAS No. 89654-20-6

1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one

Cat. No.: B14394385
CAS No.: 89654-20-6
M. Wt: 224.25 g/mol
InChI Key: JBLVFGYOTJXTOC-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one is an organic compound that belongs to the class of phenylpropanones This compound is characterized by the presence of methoxy groups attached to the phenyl ring and the propanone chain

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with methoxypropanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the final product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature settings .

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its biological effects. The compound’s activity is mediated through the modulation of neurotransmitter release and receptor binding, leading to various physiological responses .

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-2-methoxypropan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

89654-20-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methoxypropan-1-one

InChI

InChI=1S/C12H16O4/c1-8(14-2)12(13)10-7-9(15-3)5-6-11(10)16-4/h5-8H,1-4H3

InChI Key

JBLVFGYOTJXTOC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)OC)OC)OC

Origin of Product

United States

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